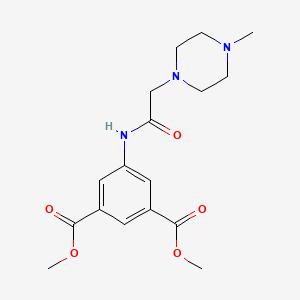

Methyl 3-(methoxycarbonyl)-5-(2-(4-methylpiperazinyl)acetylamino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(methoxycarbonyl)-5-(2-(4-methylpiperazinyl)acetylamino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate core with methoxycarbonyl and acetylamino substituents, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methoxycarbonyl)-5-(2-(4-methylpiperazinyl)acetylamino)benzoate typically involves multi-step organic reactions One common method includes the esterification of 3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 3-hydroxybenzoate This intermediate is then subjected to a series of reactions involving acylation and amination to introduce the methoxycarbonyl and acetylamino groups, respectively

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methoxycarbonyl)-5-(2-(4-methylpiperazinyl)acetylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl or acetylamino groups with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-(methoxycarbonyl)-5-(2-(4-methylpiperazinyl)acetylamino)benzoate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(methoxycarbonyl)-5-(2-(4-methylpiperazinyl)acetylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(methoxycarbonyl)-5-(2-(4-methylpiperazinyl)acetylamino)benzoate:

Methyl 3-(methoxycarbonyl)-5-(2-(4-methylpiperazinyl)acetylamino)phenylacetate: Similar structure but different core, leading to varied properties.

Methyl 3-(methoxycarbonyl)-5-(2-(4-methylpiperazinyl)acetylamino)benzoic acid: Similar but with a carboxylic acid group instead of an ester.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl 3-(methoxycarbonyl)-5-(2-(4-methylpiperazinyl)acetylamino)benzoate (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer therapy and kinase inhibition. This article delves into the compound's biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound features a benzoate core substituted with a methoxycarbonyl group and a piperazinyl acetylamino moiety. Its molecular formula is C16H20N2O4, and it possesses a molecular weight of approximately 304.34 g/mol. The presence of the piperazine ring is significant for its interaction with biological targets.

Kinase Inhibition

Research indicates that the compound exhibits inhibitory effects on various receptor tyrosine kinases, including:

- VEGFR1, VEGFR2, VEGFR3 : Involved in angiogenesis.

- PDGFR : Plays a role in cell growth and development.

- EGFR and HER2 : Associated with cancer cell proliferation.

The inhibition of these kinases suggests that the compound may impede tumor growth and angiogenesis, making it a candidate for anti-cancer therapies .

Antitumor Efficacy

In vitro studies have demonstrated that the compound can inhibit the proliferation of human endothelial cells and various tumor cell lines. For instance, in xenograft models using HCT116 colorectal cancer cells, significant antitumor efficacy was observed, indicating its potential as an effective therapeutic agent against cancer .

Enzyme Inhibition

The compound's mechanism of action includes competitive inhibition of specific enzymes involved in metabolic pathways critical for cancer cell survival. For example, it has been shown to inhibit malate dehydrogenase (MDH), which is vital for cellular respiration and energy production in tumors .

Structure-Activity Relationship (SAR)

Studies on related compounds have established a structure-activity relationship that underscores the importance of both the methoxycarbonyl and piperazine functionalities in enhancing biological activity. Variations in these groups lead to differences in potency against target kinases and enzymes .

Case Study 1: In Vivo Efficacy

A study involving the administration of the compound to mice bearing human tumor xenografts revealed a dose-dependent reduction in tumor volume compared to controls. This highlights its potential as a therapeutic agent in oncology.

Case Study 2: Pharmacokinetics

Pharmacokinetic profiling showed that the compound is well-absorbed following oral administration, with peak plasma concentrations achieved within 1-2 hours. Metabolism studies indicated that it undergoes de-esterification, yielding active metabolites that contribute to its pharmacological effects .

Data Tables

| Biological Activity | Target | Effect |

|---|---|---|

| Kinase Inhibition | VEGFR1/VEGFR2/VEGFR3 | Inhibits angiogenesis |

| Kinase Inhibition | PDGFR | Reduces cell proliferation |

| Enzyme Inhibition | Malate Dehydrogenase | Impairs mitochondrial respiration |

| Antitumor Activity | HCT116 Xenograft Model | Significant tumor volume reduction |

Properties

IUPAC Name |

dimethyl 5-[[2-(4-methylpiperazin-1-yl)acetyl]amino]benzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5/c1-19-4-6-20(7-5-19)11-15(21)18-14-9-12(16(22)24-2)8-13(10-14)17(23)25-3/h8-10H,4-7,11H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNNXECYSHBUBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.